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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical performance of Fingolimod

(FTY720) and Natalizumab, two prominent disease-modifying therapies for relapsing-remitting

multiple sclerosis (RRMS). The following analysis is based on data from multiple clinical studies

to assist researchers and drug development professionals in understanding the relative efficacy

and mechanisms of these compounds.

Comparative Efficacy: Clinical and MRI Outcomes
The following table summarizes key quantitative data from comparative studies of Fingolimod

and Natalizumab. Natalizumab has demonstrated superiority in reducing relapse rates and MRI

activity in several head-to-head and observational studies.[1][2][3][4]
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Clinical Outcome Fingolimod Natalizumab Study Highlights

Annualized Relapse

Rate (ARR)
0.307[5] - 0.3[4] 0.296[5] - 0.2[4]

One study reported

ARRs of 0.20 for

fingolimod and 0.02

for natalizumab,

representing an 89%

and 99% reduction

from baseline,

respectively[6].

Proportion of Relapse-

Free Patients
Lower Higher

A long-term study

found a significantly

higher proportion of

patients remained

relapse-free in the

Natalizumab group

compared to the

Fingolimod group[1].

The cumulative

probability of relapse

over follow-up was

22.3% with fingolimod

and 1.9% with

natalizumab in

another study[6][7].

New T2 Lesions Higher Lower

Natalizumab was

associated with fewer

new T2 lesions (0.7 vs

1.4 with fingolimod) at

12 months in one

study[2].

Gd-Enhancing

Lesions

Higher Lower The proportion of

patients with at least

one Gd-enhancing

lesion was

significantly increased
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in patients treated with

fingolimod compared

to natalizumab at both

1 and 2 years[8].

Another study

reported accumulation

rates of 0.09 per week

for fingolimod versus

0.02 for natalizumab

over 24 weeks[6].

Disability Progression
No significant

difference

No significant

difference

Most studies found no

significant differences

in the proportion of

patients free from

Expanded Disability

Status Scale (EDSS)

progression[3].

However, one study

showed patients

switching to

natalizumab were

more likely to

experience EDSS

improvement[3].

Experimental Protocols
The data presented is derived from a combination of observational studies and prospective,

randomized head-to-head trials.

Observational Studies: Many of the real-world comparisons between Fingolimod and

Natalizumab are based on observational data from large patient registries, such as the

MSBase registry and the Danish Multiple Sclerosis Treatment Register.[4][5] These studies

typically use propensity score matching to create comparable patient cohorts based on

baseline characteristics.[1][3][5] For example, in one such study, patients with RRMS who had

experienced at least one relapse in the year before switching from an injectable therapy to

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.neurology.org/doi/10.1212/WNL.0000000000002395
https://pmc.ncbi.nlm.nih.gov/articles/PMC7577060/
https://pubmed.ncbi.nlm.nih.gov/29685071/
https://pubmed.ncbi.nlm.nih.gov/29685071/
https://www.mscare.org/beyond-first-line-natalizumab-vs-fingolimod-for-rrms/
https://pubmed.ncbi.nlm.nih.gov/27055806/
https://www.frontiersin.org/journals/neurology/articles/10.3389/fneur.2021.699844/full
https://pubmed.ncbi.nlm.nih.gov/29685071/
https://pubmed.ncbi.nlm.nih.gov/27055806/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


either Fingolimod or Natalizumab were identified. Propensity score matching was then used to

select patients with similar baseline characteristics for comparison of relapse and disability

outcomes.[3]

Prospective, Randomized Trials: The REVEAL study was a prospective, randomized, rater- and

sponsor-blinded, head-to-head clinical trial comparing the efficacy of Natalizumab and

Fingolimod in patients with active RRMS.[6][7] Patients were randomized to receive either

intravenous Natalizumab 300 mg every 4 weeks or oral Fingolimod 0.5 mg once daily.[6] The

primary endpoint was initially the evolution of new on-treatment gadolinium-enhancing (Gd+)

lesions to persistent black holes, though the study was terminated early.[6] Unplanned

exploratory analyses of secondary endpoints, including the development of new T1 Gd+

lesions, new/newly enlarging T2 lesions, and relapse outcomes, were conducted.[6]

Mechanism of Action and Signaling Pathways
Fingolimod and Natalizumab have distinct mechanisms of action that ultimately reduce the

inflammatory damage characteristic of multiple sclerosis.

Fingolimod's Mechanism of Action
Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator.[9] In vivo, it is

phosphorylated to fingolimod-phosphate, which acts as a functional antagonist of S1P1

receptors on lymphocytes.[9] This leads to the internalization and degradation of S1P1

receptors, preventing lymphocytes from egressing from lymph nodes.[9][10] The sequestration

of lymphocytes in the lymphoid tissues reduces their infiltration into the central nervous system

(CNS), thereby limiting the autoimmune attack on myelin.[9]
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Natalizumab's Mechanism of Action
Natalizumab is a monoclonal antibody that targets the α4-subunit of α4β1 integrin (also known

as VLA-4), which is expressed on the surface of activated lymphocytes.[11][12] By binding to

α4β1 integrin, Natalizumab blocks its interaction with vascular cell adhesion molecule-1

(VCAM-1) on the endothelial cells of the blood-brain barrier.[11][13] This inhibition of cell

adhesion prevents the transmigration of inflammatory T-lymphocytes across the blood-brain

barrier into the CNS.[11]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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